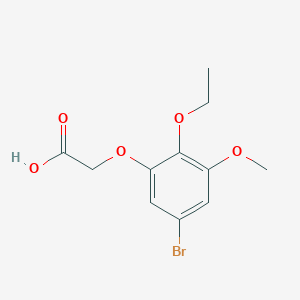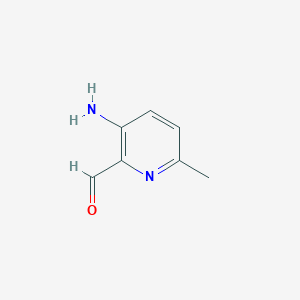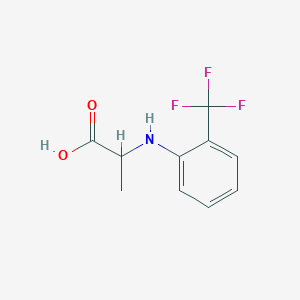
Ethyl-1-phenyl-3-ethyl-4-amino-1H-indazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl-1-phenyl-3-ethyl-4-amino-1H-indazole-5-carboxylate is a synthetic compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Métodos De Preparación
The synthesis of Ethyl-1-phenyl-3-ethyl-4-amino-1H-indazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole core . . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Ethyl-1-phenyl-3-ethyl-4-amino-1H-indazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitro group to an amino group using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indazole ring.
Esterification and Hydrolysis: The ester group can undergo hydrolysis to form the corresponding carboxylic acid, and esterification can be reversed under acidic or basic conditions.
Aplicaciones Científicas De Investigación
Ethyl-1-phenyl-3-ethyl-4-amino-1H-indazole-5-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethyl-1-phenyl-3-ethyl-4-amino-1H-indazole-5-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For instance, it may inhibit cell proliferation by blocking key signaling pathways involved in cell growth and division . The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with proteins involved in inflammation and cancer .
Comparación Con Compuestos Similares
Ethyl-1-phenyl-3-ethyl-4-amino-1H-indazole-5-carboxylate can be compared with other indazole derivatives, such as:
3-Amino-1H-indazole-1-carboxamides: Known for their antiproliferative activity against cancer cells.
N-arylsulfonyl-3-acetylindole derivatives: Evaluated as HIV-1 inhibitors.
2,3-Disubstituted tetrahydro-2H-indazoles: Studied for their anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C18H19N3O2 |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
ethyl 4-amino-3-ethyl-1-phenylindazole-5-carboxylate |
InChI |
InChI=1S/C18H19N3O2/c1-3-14-16-15(21(20-14)12-8-6-5-7-9-12)11-10-13(17(16)19)18(22)23-4-2/h5-11H,3-4,19H2,1-2H3 |
Clave InChI |
PAURXGIHUYIRRY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN(C2=C1C(=C(C=C2)C(=O)OCC)N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


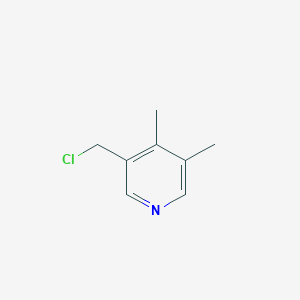
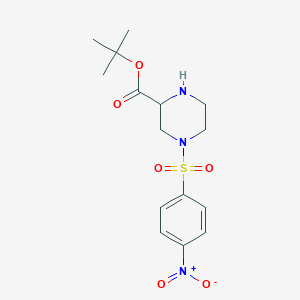
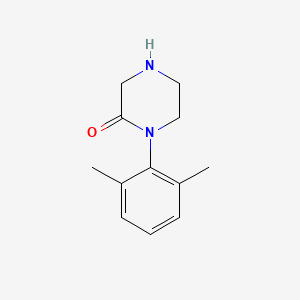
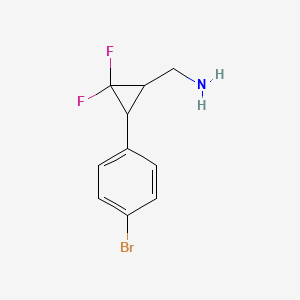
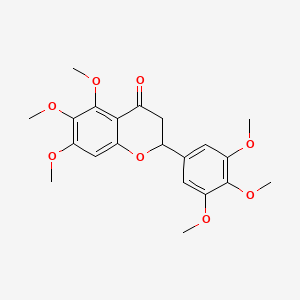
![2-(((3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole](/img/structure/B14867142.png)
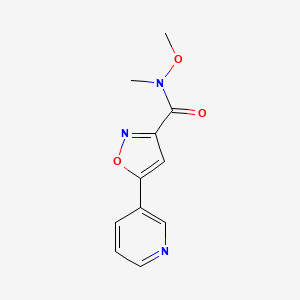
![2-((7-Methoxybenzo[d][1,3]dioxol-5-yl)oxy)acetic acid](/img/structure/B14867150.png)
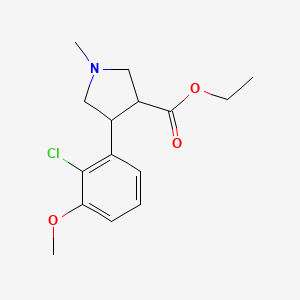
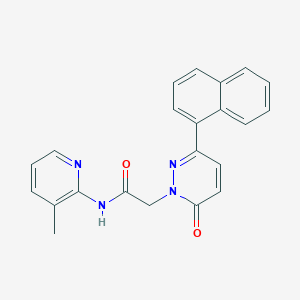
![[1,3]Dioxolo[4,5-F][1,3]benzoxazole-6-carbaldehyde](/img/structure/B14867159.png)
